molecular formula C25H22N2O5 B2529510 (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929819-83-0

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2529510
CAS No.: 929819-83-0
M. Wt: 430.46
InChI Key: KXKVJAYALPDZFP-KSEXSDGBSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds within the benzoxazine and benzofuroxan families, including analogs and derivatives, have been synthesized and studied for their structural properties and potential applications. For instance, the synthesis of benzoxazine and oxazepine derivatives through specific chemical reactions showcases the interest in these compounds for their structural mimicry and potential biological activity (Hsu et al., 1996). Similarly, the exploration of dihydro-benz[1,3]oxazine derivatives from acyl-cyanatobenzenes underlines the synthetic pathways to create novel compounds with unique structures (Buttke et al., 1993).

Biological Activity and Applications

Studies on benzoxazine derivatives also explore their biological activities, such as DNA-PK inhibition and anti-platelet activity, suggesting their potential in medical and pharmaceutical applications. For example, new benzoxazine compounds have been synthesized and tested for their effects on collagen-induced platelet aggregation, showing significant inhibitory activity in some cases (Ihmaid et al., 2012). This points to the potential of benzoxazine derivatives in developing new therapeutic agents.

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of antibacterial activity of benzoxazine analogues underscore the antimicrobial potential of these compounds. Some synthesized benzoxazine derivatives exhibit good activity against various bacterial strains, suggesting their applicability in combating microbial infections (Kadian et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to speculate on what these might be .

Safety and Hazards

Without specific toxicity data, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-7-5-16(10-22(21)30-2)11-23-24(28)18-6-8-20-19(25(18)32-23)14-27(15-31-20)13-17-4-3-9-26-12-17/h3-12H,13-15H2,1-2H3/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVJAYALPDZFP-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.